6-Chloro-7-fluoroquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. It falls under the broader classification of fluoroquinolines, which are known for their significant biological activities, particularly in medicinal chemistry. The presence of chlorine and fluorine atoms in its structure enhances its chemical properties, making it a valuable compound for various applications in pharmaceuticals and agrochemicals. This compound is recognized for its potential as an antibacterial and antineoplastic agent, thus attracting considerable interest in scientific research and drug development.
The synthesis of 6-Chloro-7-fluoroquinolin-3-amine typically involves several key steps:
Industrial production may involve large-scale halogenation and cyclization processes optimized for high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are commonly employed to achieve the desired product quality .
The molecular formula of 6-Chloro-7-fluoroquinolin-3-amine is , with a molecular weight of approximately 196.61 g/mol. The IUPAC name reflects its structure, indicating the positions of chlorine and fluorine on the quinoline ring.
6-Chloro-7-fluoroquinolin-3-amine can undergo various chemical reactions including:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-Chloro-7-fluoroquinolin-3-amine primarily involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits replication and transcription processes, leading to bacterial cell death. This mechanism is analogous to other fluoroquinolones known for their high antibacterial activity .
The compound exhibits typical characteristics associated with quinoline derivatives, including solubility in organic solvents.
The relevant chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H6ClFN2 |
Molecular Weight | 196.61 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties contribute to its utility in various chemical reactions and applications .
6-Chloro-7-fluoroquinolin-3-amine has a wide range of applications in scientific research, including:
This compound's unique properties make it an important subject of study across multiple scientific disciplines.
The quinoline scaffold—a bicyclic structure comprising fused benzene and pyridine rings—stands as a privileged chemotype in medicinal chemistry. Its inherent physicochemical properties, including moderate basicity (pKa ~9.5), balanced lipophilicity (log P ~2.04), and π-electron-rich architecture, enable versatile interactions with biological targets [3]. Historically exploited in antimalarial therapies, quinoline derivatives now permeate oncology, virology, and anti-infective research due to their target promiscuity and synthetic tractability. The strategic incorporation of halogen atoms (Cl, F) and amino functionalities at specific positions has unlocked new dimensions of bioactivity, positioning derivatives like 6-chloro-7-fluoroquinolin-3-amine as contemporary lead candidates [1] [6].
Quinoline pharmacology originated with the isolation of quinine from Cinchona bark in the 1820s, which laid the groundwork for synthetic derivatives. The mid-20th century witnessed a surge in chloroquine analogues, revolutionizing antimalarial therapy. Over 250 FDA-approved drugs now contain chlorine, with quinolines constituting 73% of monochlorinated agents [1]. By the 1980s, structural diversification revealed quinoline’s anticancer potential, exemplified by camptothecin derivatives (topoisomerase I inhibitors) and kinase-directed agents like bosutinib [6].
Era | Key Developments | Representative Agents |
---|---|---|
1820–1940 | Natural product isolation | Quinine |
1940–1970 | Synthetic antimalarials | Chloroquine, Primaquine |
1980–2000 | Oncology expansion | Topotecan, Irinotecan |
2000–Present | Targeted therapies | Bosutinib, Lenvatinib |
Modern anticancer quinolines exploit multiple mechanisms:
The C3-amino group confers unique electronic and steric advantages critical for target engagement. Unlike C2/C4 substitutions, the 3-position avoids steric clashes in deep hydrophobic pockets while enabling hydrogen-bonding interactions with catalytic residues [6].
Key Advantages of 3-Amino Functionalization:
Molecular Target | Interaction Type | Biological Consequence |
---|---|---|
Topoisomerase II | H-bond with Asn-91 | DNA cleavage suppression |
VEGFR-2 | Salt bridge with Asp-1046 | Anti-angiogenesis |
HDAC4 | Zinc coordination | Histone acetylation modulation |
Table: Target-specific interactions enabled by C3-amino group in quinoline derivatives
Halogens at C6 and C7 induce profound electronic and steric effects. Chlorine’s polarizability enhances π-stacking in hydrophobic pockets, while fluorine’s high electronegativity modulates pKa, bioavailability, and metabolic stability [1] [7].
Mechanisms of Halogen-Mediated Bioenhancement:
Halogen Position | Physicochemical Effect | Biological Impact |
---|---|---|
C6-Chloro | +I effect, lipophilicity (ClogP +0.6) | Enhanced DNA intercalation, kinase binding |
C7-Fluoro | -I effect, reduced pKa | Improved membrane permeability, metabolic stability |
C6-Cl + C7-F | Orthogonal electronic perturbation | Synergistic target affinity (e.g., 10-fold ↑ vs. non-halogenated analogue in KDM4A inhibition) |
The 6-chloro-7-fluoro combination specifically optimizes target engagement:
Compound Name | Primary Therapeutic Role | Molecular Target |
---|---|---|
6-Chloro-7-fluoroquinolin-3-amine | Anticancer lead | KDM4A, Topoisomerase II |
Chloroquine | Antimalarial | Hemozyme crystallization |
Bosutinib | Anticancer | Bcr-Abl kinase |
Tafenoquine | Antimalarial | Mitochondrial electron transport |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3